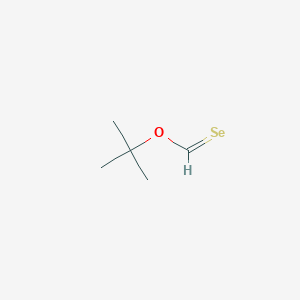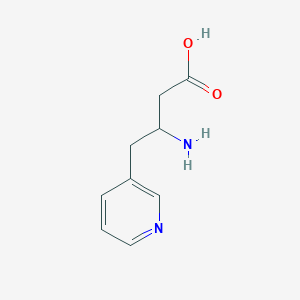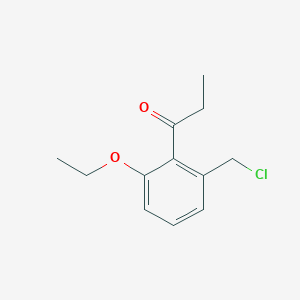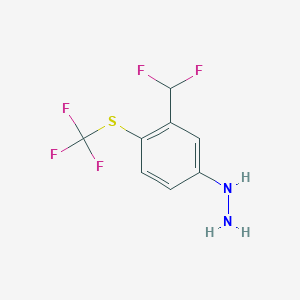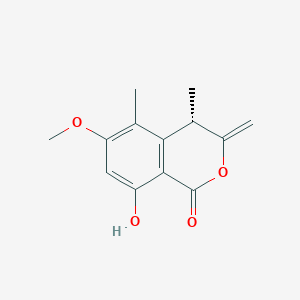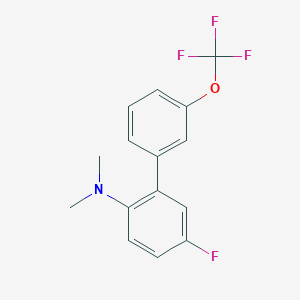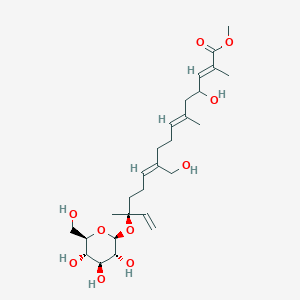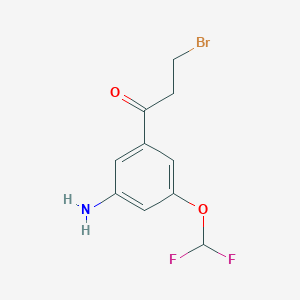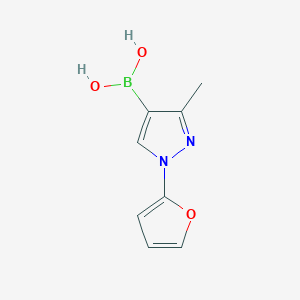
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a furan ring, a pyrazole ring, and a boronic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of a furan derivative with a suitable pyrazole precursor under conditions that facilitate the formation of the pyrazole ring. The boronic acid group can then be introduced via hydroboration or other boron-insertion reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions that favor the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazole ring can undergo reduction reactions to form corresponding pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Furan-2-boronic acid: Similar structure but lacks the pyrazole ring.
2-Furylboronic acid: Another furan derivative with a boronic acid group.
Uniqueness: (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a furan and a pyrazole ring, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical transformations and applications compared to simpler boronic acids .
Eigenschaften
Molekularformel |
C8H9BN2O3 |
|---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
[1-(furan-2-yl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-7(9(12)13)5-11(10-6)8-3-2-4-14-8/h2-5,12-13H,1H3 |
InChI-Schlüssel |
BFELDWCEAVCSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1C)C2=CC=CO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


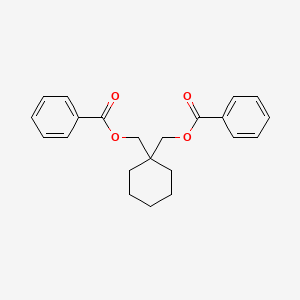

![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)

